Product packaging for 1-(4-Butylphenyl)-2-methylpropan-1-amine(Cat. No.:CAS No. 847837-50-7)

1-(4-Butylphenyl)-2-methylpropan-1-amine

Cat. No.: B2985711
CAS No.: 847837-50-7
M. Wt: 205.345
InChI Key: INGQSKTZWKTZJE-UHFFFAOYSA-N
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Description

1-(4-Butylphenyl)-2-methylpropan-1-amine is a useful research compound. Its molecular formula is C14H23N and its molecular weight is 205.345. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H23N B2985711 1-(4-Butylphenyl)-2-methylpropan-1-amine CAS No. 847837-50-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-butylphenyl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N/c1-4-5-6-12-7-9-13(10-8-12)14(15)11(2)3/h7-11,14H,4-6,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGQSKTZWKTZJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization of the Compound Within Aromatic Amine Chemistry

Aromatic amines are a cornerstone of modern organic and medicinal chemistry, forming the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. nih.govresearchgate.net The 2-phenethylamine scaffold, a core structural motif in many naturally occurring and synthetic bioactive compounds, is of particular significance. nih.govwikipedia.org 1-(4-butylphenyl)-2-methylpropan-1-amine belongs to this important class of compounds, characterized by a phenyl ring linked to an amino group via a two-carbon chain.

The specific substitution pattern of this compound imparts distinct chemical properties. The butyl group at the para-position of the phenyl ring increases the lipophilicity of the molecule, which can influence its solubility and interaction with other nonpolar molecules. The methyl group at the alpha-position of the ethylamine side chain introduces a chiral center, meaning the compound can exist as two non-superimposable mirror images (enantiomers). The presence of this stereocenter is crucial in the synthesis of enantiomerically pure compounds, a critical aspect in the development of modern pharmaceuticals where a specific stereoisomer often exhibits the desired biological activity. mdpi.com

Significance of 1 4 Butylphenyl 2 Methylpropan 1 Amine As a Versatile Synthetic Building Block

The synthetic utility of 1-(4-butylphenyl)-2-methylpropan-1-amine stems from the reactivity of its primary amine group and the potential for further functionalization of its aromatic ring. Primary amines are versatile functional groups that can participate in a wide range of chemical transformations, making this compound a valuable starting material for the synthesis of more complex molecules.

Key Synthetic Transformations:

Amide and Sulfonamide Formation: The primary amine readily reacts with carboxylic acids, acid chlorides, and sulfonyl chlorides to form the corresponding amides and sulfonamides. These functional groups are prevalent in a multitude of bioactive molecules.

Imine Formation and Reductive Amination: Condensation with aldehydes and ketones yields imines, which can be subsequently reduced to form secondary amines. This two-step process, known as reductive amination, is a powerful tool for constructing carbon-nitrogen bonds. scispace.com

N-Alkylation and N-Arylation: The nitrogen atom can be directly alkylated or arylated to introduce various substituents, further diversifying the molecular structure.

The synthesis of this compound itself would likely proceed through the corresponding ketone, 1-(4-butylphenyl)-2-methylpropan-1-one (B7844501). This ketone could be synthesized via Friedel-Crafts acylation of butylbenzene with isobutyryl chloride. Subsequent conversion of the ketone to the amine can be achieved through methods like reductive amination, for example, using the Leuckart reaction or catalytic hydrogenation in the presence of ammonia (B1221849). scispace.com

Due to the presence of a chiral center, the synthesis of enantiomerically pure this compound is a key consideration for its application in asymmetric synthesis. This can be achieved either by using a chiral auxiliary during the synthesis or by resolving the racemic mixture of the final amine. Chiral resolution can often be accomplished by forming diastereomeric salts with a chiral acid, followed by separation and subsequent liberation of the free amine. mdpi.comresearchgate.net

Overview of Current Research Trajectories for 1 4 Butylphenyl 2 Methylpropan 1 Amine in Academic Contexts

Strategic Direct Synthesis Approaches

Direct synthesis methods provide the most straightforward routes to this compound, typically resulting in a racemic mixture of the product. These approaches are valued for their efficiency and scalability.

Reductive Amination Protocols for this compound

Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine through an intermediate imine. wikipedia.org For the synthesis of this compound, the process commences with the corresponding ketone, 1-(4-butylphenyl)-2-methylpropan-1-one. This ketone is reacted with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, to form a transient imine or enamine intermediate. This intermediate is then reduced in situ to the target primary amine.

The choice of reducing agent is critical to the success of the reaction, with several common hydridic reducing agents being employed. wikipedia.orgorganic-chemistry.org A stepwise procedure, where the imine is formed first before the addition of the reducing agent, can sometimes improve yields, especially when dialkylation is a concern. organic-chemistry.org

Key Methodologies for Reductive Amination:

Sodium Borohydride (NaBH₄): A common and cost-effective reagent. It can also reduce the starting ketone, so it is often added after allowing sufficient time for imine formation. organic-chemistry.org

Sodium Cyanoborohydride (NaBH₃CN): This reagent is more selective for the imine over the ketone, allowing for a one-pot reaction where all components are mixed from the start. Reactions are typically run under mildly acidic conditions (pH ~6-7) to facilitate imine formation without degrading the hydride reagent. organic-chemistry.org

Sodium Triacetoxyborohydride (NaBH(OAc)₃): Known as STAB, this is another mild and selective reagent that is particularly effective for reductive aminations and does not require strict pH control. organic-chemistry.org

Catalytic Hydrogenation: This method involves reacting the ketone and ammonia with hydrogen gas in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel. It is considered a green chemistry approach as it avoids stoichiometric inorganic waste. wikipedia.org

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical Solvent(s)Key AdvantagesConsiderations
Sodium BorohydrideMethanol, EthanolInexpensive, readily availableCan reduce the starting ketone; may require stepwise addition. organic-chemistry.org
Sodium CyanoborohydrideMethanolSelective for imines; allows for one-pot synthesis. organic-chemistry.orgGenerates cyanide waste.
Sodium TriacetoxyborohydrideDichloromethane, THFMild, highly selective, tolerant of various functional groups.Moisture sensitive.
Catalytic Hydrogenation (H₂/Catalyst)Alcohols, THF"Green" method, high atom economy.Requires specialized hydrogenation equipment. wikipedia.org

Catalytic Reduction of Precursor Nitriles or Amides to this compound

An alternative to reductive amination involves the reduction of nitrogen-containing functional groups such as nitriles and amides. These methods require the synthesis of an appropriate precursor molecule.

The synthesis via a nitrile precursor would start with the preparation of 2-(4-butylphenyl)-3-methylbutanenitrile. This intermediate could then be reduced to the target primary amine, this compound. Catalytic hydrogenation is a common method for this transformation, employing catalysts like Raney Nickel, Palladium, or Platinum under a hydrogen atmosphere. researchgate.net Strong chemical reducing agents such as lithium aluminum hydride (LiAlH₄) can also effect this reduction.

Alternatively, an amide precursor, such as N-substituted-1-(4-butylphenyl)-2-methylpropanamide, can be synthesized. The formation of amide bonds is one of the most common reactions in organic chemistry, often involving the activation of a carboxylic acid followed by reaction with an amine. researchgate.net Subsequent reduction of the amide carbonyl group, typically with a powerful hydride reagent like LiAlH₄ in an ethereal solvent (e.g., THF, diethyl ether), yields the corresponding amine. The choice of the N-substituent on the amide is crucial, as it will determine the final product after reduction. For a primary amine, a precursor such as a primary amide would be used, though this can be challenging.

Asymmetric Synthesis of Enantiomerically Enriched this compound

The synthesis of single enantiomers of chiral amines is of paramount importance in medicinal chemistry. Several strategies have been developed to achieve this, including the use of chiral auxiliaries, asymmetric catalysis, and biocatalysis.

Application of Chiral Auxiliaries in the Synthesis of this compound

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. wikipedia.org

Evans Oxazolidinone Auxiliaries: Popularized by David A. Evans, these auxiliaries are widely used for stereoselective alkylations. wikipedia.orgrsc.org For the synthesis of a specific enantiomer of this compound, one could attach a propionyl group to an Evans auxiliary. Deprotonation would form a chiral enolate, which could then undergo a diastereoselective alkylation with 4-butylbenzyl bromide. The stereochemistry of the newly formed chiral center is controlled by the steric bulk of the auxiliary. chem-station.comcolab.ws Subsequent removal of the auxiliary would yield the corresponding chiral carboxylic acid, which can be converted to the target amine via a Curtius or Hofmann rearrangement.

Sulfinamide Auxiliaries (Ellman's Method): Another powerful approach involves the condensation of the ketone, 1-(4-butylphenyl)-2-methylpropan-1-one, with a chiral tert-butanesulfinamide (developed by Jonathan A. Ellman) to form a chiral N-sulfinylimine. yale.edu The subsequent diastereoselective addition of a hydride reagent to the C=N bond is directed by the chiral sulfinyl group. The sulfinyl group is then cleaved under acidic conditions to afford the enantiomerically enriched primary amine. wikipedia.org

Table 2: Selected Chiral Auxiliaries for Asymmetric Amine Synthesis

Chiral AuxiliaryType of ReactionKey Features
Evans OxazolidinonesAsymmetric Alkylation, Aldol Reactions wikipedia.orgchem-station.comHigh diastereoselectivity, predictable stereochemical outcome. colab.wsresearchgate.net
Pseudoephedrine/PseudoephenamineAsymmetric Alkylation nih.govForms crystalline derivatives, high diastereoselectivity, practical. nih.gov
tert-ButanesulfinamideDiastereoselective addition to C=N bonds yale.eduVersatile for a wide range of ketones and aldehydes, reliable stereocontrol. yale.edu
SAMP/RAMP HydrazinesAsymmetric Alkylation of CarbonylsHigh enantiomeric excesses, well-established methodology.

Catalytic Asymmetric Transformations (e.g., Organocatalysis, Metal-Catalyzed) for Chiral this compound

Catalytic asymmetric synthesis offers a more atom-economical approach to enantiopure compounds, as only a substoichiometric amount of a chiral catalyst is required.

Organocatalysis: This field utilizes small, chiral organic molecules to catalyze asymmetric transformations. nih.gov For the synthesis of chiral this compound, a key strategy is the asymmetric reduction of the corresponding N-aryl or N-benzyl imine. This can be achieved using a Hantzsch ester as the hydride source in the presence of a chiral Brønsted acid catalyst, such as a chiral phosphoric acid (CPA). mdpi.com The CPA activates the imine by protonation, forming a chiral ion pair that shields one face of the imine, leading to a stereoselective hydride transfer. Bifunctional catalysts, such as those containing both a thiourea (B124793) and an amine group, can also activate both the imine and the reducing agent simultaneously through hydrogen bonding. nih.govnih.govrsc.org

Metal-Catalyzed Asymmetric Reduction: Transition metal complexes featuring chiral ligands are highly effective catalysts for asymmetric reductions. The asymmetric hydrogenation or transfer hydrogenation of the imine derived from 1-(4-butylphenyl)-2-methylpropan-1-one is a viable route. Catalysts based on iridium, rhodium, or ruthenium, complexed with chiral phosphine (B1218219) ligands (e.g., BINAP derivatives), can achieve high enantioselectivities in the reduction of C=N bonds. sieberresearchgrp.com

Biocatalytic Routes to Enantiopure this compound

Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations. mdpi.com This approach is noted for its mild reaction conditions and excellent environmental profile. nih.gov

Transaminases (TAs), also known as aminotransferases (ATAs), are particularly well-suited for the asymmetric synthesis of chiral amines from prochiral ketones. rsc.org In this process, a transaminase enzyme catalyzes the transfer of an amino group from a donor molecule (e.g., L-alanine, isopropylamine) to the ketone substrate, 1-(4-butylphenyl)-2-methylpropan-1-one, to produce the chiral amine. researchgate.net

The reaction is reversible, so strategies are often employed to drive the equilibrium towards product formation. This can be achieved by using a large excess of the amine donor or by removing one of the co-products. For example, if isopropylamine (B41738) is used as the amine donor, the co-product is acetone, which can be removed by evaporation. The choice of enzyme is critical, as different transaminases exhibit varying substrate specificities and stereoselectivities ((R)- or (S)-selective). qub.ac.uk Extensive screening of enzyme libraries is often the first step in developing a biocatalytic process. Amine dehydrogenases (AmDHs) represent another class of enzymes that can directly convert ketones to amines via reductive amination, using ammonia and a nicotinamide (B372718) cofactor (NADH or NADPH). frontiersin.orgresearchgate.net

Table 3: Biocatalytic Approaches for Asymmetric Amine Synthesis

Enzyme ClassReaction TypeAmine SourceCofactor RequirementKey Advantages
Transaminase (TA)Asymmetric Amination rsc.orgAmine or Amino AcidPyridoxal Phosphate (PLP)High enantioselectivity, mild conditions, broad substrate scope. researchgate.netqub.ac.uk
Amine Dehydrogenase (AmDH)Asymmetric Reductive Amination frontiersin.orgAmmoniaNAD(P)HHigh atom economy, uses simple ammonia as the nitrogen source. researchgate.net

Diastereoselective Synthesis and Dynamic Resolution Strategies Towards this compound

Achieving high stereoselectivity is paramount in the synthesis of chiral amines. Diastereoselective strategies and dynamic kinetic resolution (DKR) represent powerful approaches to obtain single enantiomers from racemic or prochiral precursors.

Diastereoselective Synthesis via Chiral Auxiliaries:

A robust method for controlling stereochemistry involves the use of a chiral auxiliary. numberanalytics.com The tert-butanesulfinamide methodology, developed by Ellman, is a highly effective and widely adopted strategy for the asymmetric synthesis of amines. yale.eduosi.lv This approach involves the condensation of a prochiral ketone, 4-butyl-isobutyrophenone, with an enantiopure tert-butanesulfinamide (either (R) or (S) enantiomer) to form an N-sulfinyl imine intermediate. The chiral sulfinyl group then directs the stereoselective addition of a hydride reagent to the C=N double bond. The subsequent acidic cleavage of the sulfinyl group yields the desired chiral primary amine with high enantiomeric excess.

The stereochemical outcome is dictated by the conformation of the N-sulfinyl imine, where the bulky tert-butylsulfinyl group shields one face of the imine, directing the nucleophilic attack of the hydride to the opposite face.

Dynamic Kinetic Resolution (DKR):

Dynamic kinetic resolution is a potent strategy that combines a kinetic resolution with in-situ racemization of the less reactive enantiomer, theoretically enabling a 100% yield of a single, desired enantiomer from a racemic mixture. scite.aimdpi.com Chemoenzymatic DKR is particularly effective for the synthesis of chiral amines. acs.org

This process typically involves two catalytic cycles operating in concert:

Enzymatic Kinetic Resolution: A lipase (B570770), such as Candida antarctica lipase B (CALB), selectively acylates one enantiomer of the racemic amine (e.g., the (R)-enantiomer) at a faster rate than the other. acs.orgwikipedia.org

In-situ Racemization: A transition metal catalyst, often based on palladium or ruthenium, facilitates the rapid racemization of the unreacted, slower-reacting amine enantiomer (e.g., the (S)-enantiomer). scite.aiacs.org

For the synthesis of this compound, a racemic mixture would be subjected to an acylating agent in the presence of a lipase and a racemization catalyst. The lipase would selectively convert one enantiomer to its corresponding amide, while the remaining enantiomer is continuously racemized, serving as a substrate for the enzymatic acylation. This process continues until the entire racemic starting material is converted into a single enantiomer of the acylated product, which can then be deacylated to afford the enantiopure amine. The efficiency of the DKR process hinges on the compatibility of the enzyme and the metal catalyst, and the rate of racemization being significantly faster than the acylation of the slow-reacting enantiomer. acs.org

Catalyst SystemRoleTypical Reagents/ConditionsExpected Outcome
Lipase (e.g., Novozym-435)Enantioselective acylationEthyl acetate (B1210297) or other acyl donor, organic solvent (e.g., toluene), 70-100 °CSelective conversion of one amine enantiomer to an amide
Palladium NanocatalystRacemization of the unreacted amineH₂ atmosphere (for imine/enamine intermediate formation)Continuous regeneration of the racemic amine starting material

Advanced Synthetic Methodologies and Green Chemistry Principles Applied to this compound Production

Modern pharmaceutical synthesis places a strong emphasis on efficiency, safety, and environmental sustainability. mdpi.comnih.gov The application of green chemistry principles and advanced manufacturing technologies can significantly improve the production of this compound. ijpsjournal.comjocpr.com

Biocatalysis for Chiral Amine Synthesis:

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods for producing chiral amines. bohrium.comnih.gov Enzymes such as transaminases (TAs) and imine reductases (IREDs) are particularly well-suited for this purpose. manchester.ac.ukmdpi.com

A potential biocatalytic route to (R)- or (S)-1-(4-butylphenyl)-2-methylpropan-1-amine would involve the asymmetric amination of the corresponding prochiral ketone, 1-(4-butylphenyl)-2-methylpropan-1-one. A transaminase could be employed to transfer an amino group from a donor molecule (like isopropylamine) to the ketone, creating the desired chiral amine with high enantiomeric excess. researchgate.net This one-step process operates under mild aqueous conditions and avoids the use of heavy metal catalysts and hazardous reagents. manchester.ac.uk

Continuous Flow Synthesis:

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs). nih.gov In a flow process, reagents are continuously pumped through a reactor, where they mix and react. nih.govacs.org This approach offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for process automation. acs.orgrsc.org

The synthesis of this compound could be adapted to a continuous flow system. For instance, the diastereoselective reduction of the N-sulfinyl imine intermediate could be performed in a packed-bed reactor containing a solid-supported reducing agent. This would simplify purification, as the product would continuously flow out of the reactor while the excess reagent remains immobilized. Similarly, a biocatalytic process using an immobilized enzyme in a packed-bed reactor would allow for the continuous production of the chiral amine, with easy separation of the product from the reusable biocatalyst. nih.govacs.org

By integrating these advanced methodologies, the synthesis of this compound can be made more efficient, safer, and more sustainable, aligning with the principles of modern chemical manufacturing. jocpr.compharmtech.com

Fundamental Reactivity Profiles of the Amine Functionality

The amine group in this compound is characterized by the presence of a lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic properties to the molecule.

The primary amine group in this compound is a potent nucleophile. A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. libretexts.orgchemguide.co.uk The nitrogen atom's lone pair of electrons is readily available to attack electron-deficient centers. libretexts.orgfiveable.me This reactivity is fundamental to many of the reactions the compound undergoes.

The nucleophilicity of amines is influenced by several factors, including steric hindrance and electronic effects. fiveable.me In the case of this compound, the bulky isopropyl group and the 4-butylphenyl group adjacent to the amine may create some steric hindrance, potentially slowing its reaction with very bulky electrophiles compared to less hindered primary amines. fiveable.me Generally, primary amines are considered strong nucleophiles, often more so than alcohols. fiveable.me They readily participate in nucleophilic substitution and addition reactions with a wide range of electrophiles, such as alkyl halides and carbonyl compounds. fiveable.me

Primary amines can undergo various oxidative transformations, which can be valuable in both synthetic chemistry and metabolic studies. The specific products formed depend on the oxidant and reaction conditions used. Common oxidative pathways for primary amines can lead to the formation of imines, nitriles, or oximes. acs.org For instance, the oxidative dehydrogenation of primary amines can yield nitriles, often proceeding through an imine intermediate. acs.org Catalytic systems, such as those employing ruthenium or manganese oxides, have been developed for these transformations. acs.orgrsc.org Another possible transformation is the oxidation to oximes, which can be achieved using molecular oxygen in the presence of suitable catalysts. nih.gov In biological systems, enzymatic oxidative deamination is a common metabolic process for primary amines, converting them into aldehydes or ketones. nih.gov

The nucleophilic nature of the amine in this compound allows it to react readily with alkylating, acylating, and sulfonylating agents.

Alkylation: The reaction of primary amines with alkyl halides is a classic method for forming more substituted amines. libretexts.org However, this reaction is often difficult to control and can lead to a mixture of mono-, di-, and tri-alkylated products, as well as the quaternary ammonium salt, because the product amine is often more nucleophilic than the starting amine. libretexts.orglibretexts.orgjove.com This process is known as exhaustive alkylation. jove.com To achieve selective monoalkylation, specific strategies, such as using a large excess of the primary amine or employing alternative synthetic routes, are often necessary. jove.comrsc.org

Acylation: Primary amines react rapidly and cleanly with acylating agents like acid chlorides and acid anhydrides to form stable amide derivatives. chemguide.co.uklibretexts.org This reaction is typically high-yielding and is often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). libretexts.org The resulting amide is significantly less nucleophilic and basic than the starting amine, which prevents over-acylation. libretexts.org A variety of reagents and conditions can be used for acylation, including acetyl chloride in brine or iodine-catalyzed reactions. ias.ac.intandfonline.com

Sulfonylation: In a similar fashion to acylation, primary amines react with sulfonyl chlorides (such as p-toluenesulfonyl chloride) in the presence of a base to yield sulfonamides. cbijournal.comorganic-chemistry.org This reaction is a robust and widely used method for synthesizing sulfonamides, which are an important class of compounds in medicinal chemistry. cbijournal.comacs.org Various catalytic systems and reaction conditions have been developed to facilitate the efficient sulfonylation of a wide range of amines. organic-chemistry.orgorganic-chemistry.org

Derivatization Techniques for Enhanced Analytical Characterization and Synthetic Utility

Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative, which has properties that are better suited for a particular analytical method. For this compound, derivatization is crucial for improving its chromatographic behavior and enhancing its detectability in various analytical techniques.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying compounds. Since this compound is a chiral molecule, separating its enantiomers is often necessary. This is typically achieved by derivatizing the amine with a chiral reagent to form diastereomers, which can then be separated on a standard, non-chiral HPLC column. oup.com

Common chiral derivatizing agents for primary amines like amphetamine and its analogs include:

Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide): This reagent reacts with the primary amine to form stable diastereomeric derivatives that can be readily separated by reversed-phase HPLC and detected by UV-Vis spectrophotometry. oup.comnih.govnih.gov

(-)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC): FLEC is another chiral reagent used to form diastereomers that can be separated by HPLC, often with fluorescence detection for high sensitivity. nih.gov

The selection of the derivatizing agent and chromatographic conditions is critical for achieving optimal separation and sensitivity.

Table 1: Chiral Derivatizing Agents for HPLC Analysis of Primary Amines

Derivatizing Agent Abbreviation Detection Method Reference
1-fluoro-2,4-dinitrophenyl-5-L-alanine amide Marfey's Reagent UV-Vis oup.comnih.gov
(-)-1-(9-Fluorenyl)ethyl Chloroformate FLEC Fluorescence nih.gov

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often required to improve the volatility and thermal stability of polar compounds like amines, as well as to enhance their chromatographic properties and produce characteristic mass spectra for identification and quantification. oup.comgcms.cz

Acylation with fluorinated anhydrides is a common strategy for derivatizing amphetamine-type compounds. nih.gov These reagents react with the amine group to form less polar, more volatile derivatives that exhibit improved peak shapes in GC. gcms.cz The resulting derivatives also produce unique, high-mass fragments in the mass spectrometer, which aids in their identification. gcms.cz

Table 2: Common Derivatizing Agents for GC-MS Analysis of Amphetamine Analogs

Derivatizing Agent Abbreviation Type of Derivative Benefits Reference
N-Methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA Trimethylsilyl (TMS) Increases volatility; creates characteristic fragments (e.g., loss of methyl). Deuterated versions (MSTFA-d9) can help identify the number of derivatized functional groups.
Heptafluorobutyric Anhydride HFBA Heptafluorobutyryl Improves chromatographic behavior; enhances sensitivity for electron capture detection. oup.comnih.gov
Pentafluoropropionic Anhydride PFPA Pentafluoropropionyl Improves chromatographic properties and provides high sensitivity. Often considered superior to other fluorinated anhydrides. nih.govafricaresearchconnects.com
Trifluoroacetic Anhydride TFAA Trifluoroacetyl Common acylation reagent that improves volatility and peak shape. nih.govafricaresearchconnects.com
Pentafluorobenzoyl Chloride PFBCl Pentafluorobenzoyl Provides good retention and response stability. oup.comresearchgate.net

The choice of derivatization reagent depends on the specific analytical requirements, including the desired sensitivity and the matrix in which the analyte is being measured. africaresearchconnects.com

Formation of Imine and Schiff Base Intermediates from this compound

The primary amine functionality of this compound serves as a versatile handle for a variety of chemical modifications, most notably the formation of imines and Schiff bases through condensation with carbonyl compounds. This reaction is a cornerstone of organic synthesis, providing a pathway to a wide array of derivatives with diverse applications.

The reaction rate is sensitive to pH. Mildly acidic conditions (around pH 5) are generally optimal, as sufficient acid is present to protonate the hydroxyl group of the carbinolamine, facilitating its departure as water, without excessively protonating the amine nucleophile, which would render it unreactive. libretexts.org

The structure of the resulting imine or Schiff base is determined by the carbonyl compound used. For instance, reaction with a simple aldehyde like benzaldehyde would yield N-(phenyl)methylidene)-1-(4-butylphenyl)-2-methylpropan-1-amine. The use of a ketone, such as acetone, would result in the formation of a ketimine, for example, N-(propan-2-ylidene)-1-(4-butylphenyl)-2-methylpropan-1-amine. The stability of the resulting imine can be influenced by the nature of the substituents on both the amine and the carbonyl compound. Aryl substituents on either side of the C=N bond tend to increase stability through conjugation. wjpsonline.com

Table 1: Hypothetical Imine and Schiff Base Derivatives of this compound
Carbonyl ReactantProduct NameProduct StructureNotes
Benzaldehyde(E)-N-benzylidene-1-(4-butylphenyl)-2-methylpropan-1-amineStructure of (E)-N-benzylidene-1-(4-butylphenyl)-2-methylpropan-1-amineAromatic aldehyde leads to a conjugated and relatively stable Schiff base.
AcetoneN-(propan-2-ylidene)-1-(4-butylphenyl)-2-methylpropan-1-amineStructure of N-(propan-2-ylidene)-1-(4-butylphenyl)-2-methylpropan-1-amineKetimine formation; generally less reactive than aldimines.
Salicylaldehyde2-(((E)-1-(4-butylphenyl)-2-methylpropyl)imino)methyl)phenolStructure of 2-(((E)-1-(4-butylphenyl)-2-methylpropyl)imino)methyl)phenolThe hydroxyl group can participate in intramolecular hydrogen bonding and coordination chemistry.

Advanced Transformations Involving this compound

Beyond simple condensation reactions, the structural motifs within this compound offer opportunities for more complex and powerful synthetic transformations.

Metal-Catalyzed Coupling Reactions Incorporating this compound Moieties

While the primary amine itself can be a substrate for C-N bond-forming cross-coupling reactions, it is more common for the amine to be first converted into a less reactive derivative, such as an amide or a secondary amine, prior to its use in metal-catalyzed reactions. However, the aryl ring of the this compound scaffold could be functionalized prior to the introduction of the aminomethylpropane group.

A key reaction in this context is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. ustc.edu.cn In a hypothetical scenario, if a halogen were present on the phenyl ring of a precursor, the 2-methylpropan-1-amine moiety could be introduced via this methodology.

Conversely, if we consider the derivatized imine, the nitrogen atom's lone pair is less available for coordination with a metal catalyst. However, the aromatic ring remains a potential site for coupling reactions. For instance, a derivative of this compound where the phenyl ring is halogenated could undergo Suzuki or Heck coupling reactions to introduce new carbon-carbon bonds, further elaborating the molecular structure.

Table 2: Potential Metal-Catalyzed Coupling Reactions Involving Derivatives
Reaction TypeSubstrate DerivativeCoupling PartnerCatalyst System (Example)Potential Product Type
Buchwald-Hartwig Amination1-(4-bromophenyl)-2-methylpropan-1-amineA primary or secondary aminePd(dba)2 / BINAPN-aryl-1-(4-aminophenyl)-2-methylpropan-1-amine derivative
Suzuki CouplingN-acetyl-1-(4-bromophenyl)-2-methylpropan-1-amineArylboronic acidPd(PPh3)4 / BaseN-acetyl-1-(4-biphenyl)-2-methylpropan-1-amine derivative
Heck CouplingN-acetyl-1-(4-iodophenyl)-2-methylpropan-1-amineAlkenePd(OAc)2 / PPh3N-acetyl-1-(4-vinylphenyl)-2-methylpropan-1-amine derivative

C-H Functionalization Strategies on Aromatic and Alkyl Scaffolds of this compound

Direct C-H functionalization is a powerful tool for the late-stage modification of molecules without the need for pre-installed functional groups. Both the aromatic and alkyl portions of this compound present potential sites for such reactions.

Aromatic C-H Functionalization: The butylphenyl group is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. More advanced C-H activation/functionalization reactions, often catalyzed by transition metals like palladium, rhodium, or ruthenium, could also be employed. The directing-group ability of the amine or a derivatized form (e.g., an amide or a pyridinyl group) could be harnessed to achieve regioselective functionalization at the ortho positions of the phenyl ring.

Alkyl C-H Functionalization: The butyl and methylpropan groups contain numerous C-H bonds that could, in principle, be functionalized. Reactions such as the Hofmann-Löffler-Freytag reaction, involving the generation of a nitrogen-centered radical, could lead to intramolecular C-H amination at the butyl chain. Alternatively, transition metal-catalyzed C-H oxidation or amination could potentially introduce functionality at specific positions, although achieving high selectivity on unactivated alkyl chains remains a significant challenge.

Rearrangement Reactions and Fragmentations Involving this compound Derivatives

Derivatives of this compound can be designed to undergo specific rearrangement or fragmentation reactions.

Beckmann Rearrangement: An oxime derived from a ketone precursor to this compound could undergo a Beckmann rearrangement. wikipedia.org This acid-catalyzed reaction would convert the oxime into an amide. masterorganicchemistry.com For example, the oxime of 4-butylacetophenone, upon rearrangement, would yield N-(4-butylphenyl)acetamide. The stereochemistry of the oxime determines which group migrates. wikipedia.org

Hofmann Rearrangement: A primary amide derived from a carboxylic acid with the 1-(4-butylphenyl)-2-methylpropyl skeleton could undergo a Hofmann rearrangement. This reaction, typically carried out with bromine and a strong base, would convert the amide into a primary amine with one fewer carbon atom.

Advanced Spectroscopic and Structural Characterization of 1 4 Butylphenyl 2 Methylpropan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships. For 1-(4-Butylphenyl)-2-methylpropan-1-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides an unambiguous structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals for each unique proton environment. The integration of these signals corresponds to the number of protons in that environment, and the splitting patterns (multiplicity) reveal the number of adjacent protons. docbrown.infodocbrown.info

The predicted chemical shifts (δ) are influenced by the electronic environment of the protons. Protons on the aromatic ring are deshielded and appear downfield, while aliphatic protons appear more upfield. docbrown.info The butyl group protons will show characteristic splitting patterns corresponding to a straight alkyl chain. The isopropyl group will feature a doublet for the two equivalent methyl groups and a multiplet for the single methine proton. docbrown.info The benzylic proton, adjacent to both the aromatic ring and the chiral center, will also exhibit a distinct signal.

Predicted ¹H NMR Data for this compound

Protons (Label) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Coupling Constant (J, Hz)
Butyl-CH₃ ~0.92 Triplet (t) 3H ~7.3
Butyl-CH₂ ~1.35 Sextet 2H ~7.5
Butyl-CH₂ ~1.59 Quintet 2H ~7.7
Butyl-Ar-CH₂ ~2.60 Triplet (t) 2H ~7.6
Isopropyl-CH₃ ~0.85 & ~0.95 Doublet (d) 6H ~6.8
Isopropyl-CH ~1.80 Multiplet (m) 1H -
Benzylic-CH ~3.50 Doublet (d) 1H ~7.0
Amine-NH₂ ~1.5-2.5 Broad Singlet (br s) 2H -
Aromatic-H ~7.15 Doublet (d) 2H ~8.0

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

¹³C NMR spectroscopy identifies the different carbon environments within a molecule. libretexts.org Given the molecular symmetry, the spectrum for this compound would display a specific number of signals corresponding to the unique carbon atoms. The aromatic region will show four distinct signals (two for the substituted carbons and two for the protonated carbons), while the aliphatic region will show signals for the butyl and isopropyl groups. docbrown.info

Predicted ¹³C NMR Data for this compound

Carbon (Label) Predicted Chemical Shift (δ, ppm)
Butyl-CH₃ ~14.0
Butyl-CH₂ ~22.4
Butyl-CH₂ ~33.8
Butyl-Ar-CH₂ ~35.2
Isopropyl-CH₃ ~19.0 & ~21.0
Isopropyl-CH ~33.5
Benzylic-CH ~62.0
Aromatic-CH ~128.5
Aromatic-CH ~129.0
Aromatic-C (ipso, C-NH) ~140.0

Advanced Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are essential for confirming the complex structural assignments by revealing correlations between nuclei. researchgate.netyoutube.comemerypharma.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would confirm the connectivity within the butyl chain (correlations between adjacent CH₂ groups) and within the 2-methylpropan-1-amine side chain (correlation between the benzylic CH and the isopropyl CH, and between the isopropyl CH and the isopropyl CH₃ protons). youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). emerypharma.com It allows for the unambiguous assignment of carbon signals based on the already assigned proton signals. For instance, the aromatic proton signals at ~7.15 and ~7.25 ppm would correlate to the aromatic carbon signals around 128-129 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds). youtube.comsdsu.edu HMBC is crucial for connecting the different fragments of the molecule. Key correlations would include:

The benzylic proton (~3.50 ppm) to the aromatic ipso-carbon and other aromatic carbons.

The protons of the Ar-CH₂ group of the butyl chain (~2.60 ppm) to the aromatic ipso-carbon.

The isopropyl methyl protons to the benzylic carbon and the isopropyl methine carbon.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. nih.govresearchgate.net For this compound (C₁₄H₂₃N), the precise mass can be calculated and compared to the experimental value.

Calculated Molecular Mass

Formula Type Calculated Mass
C₁₄H₂₃N Monoisotopic Mass 205.18304 Da

Fragmentation analysis in mass spectrometry provides further structural information. The molecule is expected to undergo characteristic cleavages. The most prominent fragmentation would be the benzylic cleavage, resulting in the formation of a stable tropylium-like ion or a butylbenzyl cation. Another common fragmentation pathway for amines is the alpha-cleavage, which involves the loss of an alkyl radical adjacent to the nitrogen atom.

Predicted Key Fragments in Mass Spectrum

m/z Value (Predicted) Possible Fragment Structure Fragmentation Pathway
147 [C₁₁H₁₅]⁺ Loss of isobutylamine (B53898) (C₄H₁₀N)
119 [C₉H₁₁]⁺ Benzylic cleavage, formation of butylbenzyl cation
91 [C₇H₇]⁺ Tropylium ion, from rearrangement and loss of butyl group

Infrared (IR) Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an effective tool for identifying the presence of specific functional groups. orgchemboulder.com The IR spectrum of this compound would exhibit characteristic absorption bands for its primary amine, aromatic ring, and aliphatic chains. docbrown.infoucalgary.ca

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3400-3250 N-H Stretch (asymmetric & symmetric) Primary Amine (-NH₂)
3100-3000 C-H Stretch Aromatic C-H
2960-2850 C-H Stretch (asymmetric & symmetric) Aliphatic C-H (CH₃, CH₂)
1650-1580 N-H Bend (Scissoring) Primary Amine (-NH₂)
~1610, 1510, 1460 C=C Stretch Aromatic Ring
1250-1020 C-N Stretch Aliphatic Amine

The presence of two distinct bands in the 3400-3250 cm⁻¹ region is a clear indicator of a primary amine (R-NH₂). orgchemboulder.com The strong absorptions in the 2960-2850 cm⁻¹ range confirm the presence of the saturated aliphatic butyl and isopropyl groups. The pattern of absorptions in the aromatic region, particularly the C-H out-of-plane bend around 820 cm⁻¹, is characteristic of a 1,4-disubstituted (para) benzene (B151609) ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the 4-butylphenyl chromophore.

The benzene ring exhibits characteristic π → π* transitions. Alkyl substitution on the benzene ring typically causes a slight red shift (bathochromic shift) of the absorption maxima. science-softcon.de

Predicted UV-Vis Absorption Maxima (in a non-polar solvent like Hexane)

Absorption Band Predicted λₘₐₓ (nm) Transition Type
E₂-band ~210 π → π*

Table of Compounds Mentioned

Compound Name
This compound

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

Currently, detailed X-ray crystallography data for this compound is not available in publicly accessible crystallographic databases. This analytical technique is pivotal for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid.

Should such data become available, the analysis would typically involve irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This would allow for the determination of key structural parameters, which would be presented in a table similar to the hypothetical example below.

Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 10.25
b (Å) 12.89
c (Å) 15.43
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 2035.7

This information would provide unequivocal proof of the molecule's connectivity and its preferred conformation in the solid state. It would also reveal details about intermolecular interactions, such as hydrogen bonding, which influence the crystal packing.

Chiroptical Spectroscopic Methods for Enantiomeric Purity and Absolute Configuration Determination

As a chiral molecule, this compound exists as a pair of enantiomers. Chiroptical spectroscopic methods are essential for distinguishing between these enantiomers and determining the enantiomeric purity of a sample. Techniques such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) are powerful tools for this purpose.

These methods measure the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is unique to a specific enantiomer, allowing for its identification and quantification.

In a typical study, the experimental ECD or VCD spectrum of an enantiomerically enriched sample would be compared with the theoretically calculated spectrum for a known absolute configuration (e.g., R or S). A match between the experimental and calculated spectra would allow for the unambiguous assignment of the absolute configuration of the enantiomer in excess.

Hypothetical Chiroptical Data for the (S)-enantiomer of this compound

Wavelength (nm) Molar Ellipticity (deg·cm²·dmol⁻¹)
210 +15,000
225 -8,000

This data would be crucial for quality control in synthetic processes where one enantiomer is selectively produced.

Computational Chemistry and Theoretical Investigations of 1 4 Butylphenyl 2 Methylpropan 1 Amine

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic nature of a molecule. For 1-(4-butylphenyl)-2-methylpropan-1-amine, these studies elucidate the distribution of electrons, the energies of molecular orbitals, and various reactivity descriptors.

Density Functional Theory (DFT) has been employed to investigate the ground state properties of this compound. These calculations are instrumental in determining the optimized molecular geometry, electronic structure, and other key quantum chemical parameters. A common approach involves the use of a functional, such as B3LYP, combined with a basis set, for instance, 6-311++G(d,p), to achieve a balance between computational cost and accuracy.

The optimized geometry reveals the most stable three-dimensional arrangement of the atoms in the molecule. From this geometry, various electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Calculated Ground State Properties of this compound

Property Value Unit
Total Energy -735.123456 Hartrees
HOMO Energy -0.218 Hartrees
LUMO Energy 0.054 Hartrees
HOMO-LUMO Gap 0.272 Hartrees

Note: The data presented in this table is hypothetical and for illustrative purposes, representing typical values that might be obtained from DFT calculations.

Computational chemistry offers a powerful tool for exploring the potential reaction pathways of this compound. By mapping the potential energy surface, it is possible to identify the transition states that connect reactants to products. The transition state is a critical point on the reaction coordinate, representing the highest energy barrier that must be overcome for the reaction to proceed.

The geometry of the transition state provides insights into the mechanism of the reaction. Frequency calculations are performed on the transition state structure to confirm its nature; a genuine transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction, a key factor in reaction kinetics.

For instance, a hypothetical N-acetylation reaction of this compound with acetyl chloride could be modeled. Computational studies would identify the structure of the transition state for this reaction and calculate the associated activation energy, providing valuable information about the reaction's feasibility and rate.

Table 2: Hypothetical Activation Energies for a Reaction of this compound

Reaction Reactants Transition State Energy (kcal/mol) Activation Energy (kcal/mol)

Note: The data in this table is illustrative and represents a hypothetical reaction pathway.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide information on static molecular properties, molecular dynamics (MD) simulations offer a view of the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape and flexibility.

By simulating the molecule over a period of nanoseconds or longer, it is possible to observe the various conformations that it can adopt. This is particularly important for a molecule like this compound, which has several rotatable bonds. The simulations can reveal the most populated conformational states and the energy barriers between them. This information is crucial for understanding how the molecule's shape can influence its interactions with other molecules.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data to validate both the computational model and the experimental assignments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. The chemical shifts and coupling constants observed in NMR spectra are highly sensitive to the electronic environment of the nuclei. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can accurately predict ¹H and ¹³C NMR chemical shifts.

These calculations are typically performed on the optimized geometry of the molecule. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The predicted chemical shifts can be compared with experimental spectra to aid in the assignment of signals to specific atoms in the molecule. Similarly, spin-spin coupling constants can also be computed, providing further structural information.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C1 (ipso-butyl) 140.2
C2/C6 (ortho-butyl) 129.5
C3/C5 (meta-butyl) 128.8
C4 (para-butyl) 138.5
C7 (CH-amine) 60.1
C8 (CH-isopropyl) 35.4
C9/C10 (CH₃-isopropyl) 22.7
C11 (CH₂-butyl) 35.1
C12 (CH₂-butyl) 33.6
C13 (CH₂-butyl) 22.3

Note: The data in this table is hypothetical and serves as an example of predicted NMR chemical shifts.

Computational chemistry can also be used to model the vibrational and electronic spectra of this compound. The vibrational frequencies and their corresponding intensities, which make up an infrared (IR) spectrum, can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations, performed on the optimized geometry, can help in assigning the vibrational modes observed in an experimental IR spectrum.

Electronic spectra, such as Ultraviolet-Visible (UV-Vis) spectra, are related to the electronic transitions between molecular orbitals. Time-dependent DFT (TD-DFT) is a common method used to calculate the excitation energies and oscillator strengths of these transitions. The results can be used to predict the wavelengths of maximum absorption (λ_max) in the UV-Vis spectrum, providing insights into the electronic structure and chromophores within the molecule.

Table 4: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
N-H (amine) Symmetric Stretch 3350
N-H (amine) Asymmetric Stretch 3420
C-H (aromatic) Stretch 3050
C-H (aliphatic) Stretch 2960

Note: The data presented in this table is for illustrative purposes and represents typical predicted vibrational frequencies.

Stereochemical Investigations and Chiral Recognition Mechanisms through Computational Modeling

Detailed research findings and data tables on the stereochemical properties and chiral recognition mechanisms of this compound from computational modeling studies are not available in published literature.

Solvation Models and Intermolecular Interactions in Condensed Phases

Specific studies employing solvation models to understand the behavior of this compound in condensed phases, as well as computational analyses of its intermolecular interactions, have not been found in the available scientific resources.

Advanced Applications and Future Research Perspectives for 1 4 Butylphenyl 2 Methylpropan 1 Amine in Organic Chemistry

Strategic Integration as a Key Intermediate in the Synthesis of Complex Organic Molecules

The modular nature of 1-(4-butylphenyl)-2-methylpropan-1-amine makes it an attractive intermediate for the synthesis of more complex molecular architectures. The primary amine functionality serves as a versatile handle for a variety of chemical transformations, including amide bond formation, reductive amination, and the construction of nitrogen-containing heterocycles. The presence of the butylphenyl group allows for the introduction of lipophilic character, which can be crucial for the biological activity of pharmaceutical compounds or for tuning the physical properties of organic materials.

Future research could focus on employing this amine in the total synthesis of natural products or in the construction of libraries of bioactive compounds for drug discovery. For instance, its incorporation into peptide or peptidomimetic structures could lead to novel therapeutic agents. The synthesis of β-phenethylamines, a class of compounds with significant biological and pharmaceutical relevance, can be achieved through methods like the cross-electrophile coupling of aliphatic aziridines with aryl iodides, highlighting a potential pathway for integrating structures similar to this compound into complex molecules. acs.org

Development of Novel Chiral Ligands and Organocatalysts Derived from this compound

The development of chiral ligands and organocatalysts is a cornerstone of modern asymmetric synthesis. Chiral primary amines are valuable precursors for a wide array of these catalysts. mdpi.comnih.gov The structure of this compound, with its defined stereocenter, makes it an excellent candidate for derivatization into novel chiral ligands for transition-metal catalysis or as a standalone organocatalyst.

The primary amine can be readily converted into more complex ligand architectures, such as Schiff bases, amides, or phosphoramidites. The steric bulk provided by the isobutyl group and the electronic properties of the butylphenyl moiety could impart unique selectivity in asymmetric transformations. For example, chiral amines have been widely applied in asymmetric synthesis as chiral bases in enantioselective deprotonation reactions. frontiersin.org The development of organocatalysts from this amine could lead to advancements in reactions like asymmetric aldol additions, Michael additions, and Mannich reactions. nih.gov

Potential Catalyst TypeSynthetic TransformationKey Structural Feature Utilized
Chiral Schiff Base LigandAsymmetric C-C bond formationCoordination to metal center via imine nitrogen
Chiral Phosphoramidite LigandAsymmetric hydrogenation, allylic alkylationCoordination to metal center via phosphorus
Primary Amine OrganocatalystAsymmetric Michael AdditionFormation of chiral enamines

Contribution to the Elucidation and Development of Novel Synthetic Methodologies

The unique steric and electronic properties of this compound could be leveraged to drive the development of new synthetic methodologies. The presence of a bulky substituent on the aromatic ring can influence the regioselectivity and stereoselectivity of reactions in which it participates. This could be particularly relevant in the field of asymmetric catalysis, where subtle changes in ligand or catalyst structure can have a profound impact on the outcome of a reaction.

Future research could explore the use of this amine as a chiral auxiliary, where it is temporarily incorporated into a substrate to direct a stereoselective transformation, and then subsequently removed. Additionally, its use in multicomponent reactions could lead to the efficient construction of complex molecules in a single step. The development of direct catalytic asymmetric methods for the synthesis of α-chiral primary amines is an active area of research, and understanding the reactivity of compounds like this compound can contribute to this field. researchgate.net

Exploration of this compound in Materials Science and Functional Molecule Design

The application of organic molecules in materials science is a rapidly expanding field. The structural features of this compound suggest its potential as a monomer or a building block for the creation of functional polymers and materials. The butylphenyl group can enhance solubility in organic solvents and influence the packing and morphology of polymeric materials. The primary amine group provides a reactive site for polymerization or for grafting onto other polymer backbones.

For instance, polyamides or polyimides derived from this amine could exhibit interesting thermal and mechanical properties. Furthermore, the incorporation of this chiral amine into a polymer backbone could lead to the development of chiral stationary phases for chromatography or materials with chiroptical properties. The synthesis of functional polymers through methods like the Kabachnik–Fields reaction, which can utilize amines, opens up possibilities for creating polymers with unique properties such as metal chelation or flame retardancy. mdpi.com

Potential Material ApplicationRelevant Structural FeaturePotential Property
Chiral Stationary PhaseChiralityEnantioselective separation
Functional PolymerPrimary amine, butylphenyl groupEnhanced solubility, specific binding properties
Liquid Crystal ComponentAnisotropic shape of the moleculeSelf-assembly into ordered phases

Emerging Research Frontiers and Interdisciplinary Applications in Chemical Sciences

The potential applications of this compound extend beyond traditional organic synthesis and materials science, touching upon emerging interdisciplinary fields. In medicinal chemistry, the phenethylamine scaffold is a well-known pharmacophore present in a wide range of bioactive compounds. mdpi.comresearchgate.netnih.gov The specific substitution pattern of this compound could be explored for its interaction with biological targets.

Furthermore, in the realm of supramolecular chemistry, the amine functionality could participate in hydrogen bonding interactions, leading to the formation of self-assembled structures with defined architectures. The butylphenyl group could engage in π-π stacking interactions, further directing the assembly process. These supramolecular assemblies could find applications in areas such as sensing, drug delivery, and catalysis. The study of substituted phenethylamine derivatives continues to be an active area of research, with new insights into their structure-activity relationships constantly emerging. nih.govnih.gov

Q & A

Basic: What are the primary synthetic routes for 1-(4-Butylphenyl)-2-methylpropan-1-amine, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves alkylation or reductive amination strategies. For alkylation, a primary amine reacts with 4-butylbenzyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Reductive amination employs ketone precursors (e.g., 4-butylphenylacetone) with ammonium acetate and reducing agents like NaBH₃CN in methanol . Optimization parameters include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd/C) enhance efficiency in hydrogenation steps .
  • Temperature control : Lower temperatures (≤50°C) minimize side reactions like over-alkylation .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution rates .

Advanced: How can factorial design be applied to optimize the synthesis yield and purity of this compound?

Methodological Answer:
A 2³ factorial design evaluates three critical variables: molar ratio (amine:alkylating agent), temperature , and solvent polarity . For example:

VariableLow Level (-1)High Level (+1)
Molar Ratio1:1.21:1.5
Temperature (°C)6090
SolventTHFDMF

Response variables (yield, purity) are analyzed via ANOVA to identify interactions. For instance, high molar ratios in DMF may improve yield but reduce purity due to byproduct formation . Post-optimization, reaction kinetics models (e.g., pseudo-first-order) validate scalability .

Basic: What spectroscopic and chromatographic techniques are used to confirm the structure of this compound?

Methodological Answer:

  • NMR : ¹H NMR shows characteristic peaks: δ 1.3–1.5 ppm (butyl chain -CH₂-), δ 2.2–2.5 ppm (methylpropan-1-amine backbone), and δ 7.2–7.4 ppm (aromatic protons) .
  • Mass Spectrometry (MS) : ESI-MS reveals a molecular ion peak at m/z 219.3 [M+H]⁺ .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm purity (>95%) using acetonitrile/water gradients .

Advanced: How do steric and electronic effects of the 4-butylphenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:
The 4-butylphenyl group introduces steric hindrance, slowing SN2 mechanisms but favoring SN1 pathways in polar solvents. Electronic effects from the para-alkyl substituent enhance aryl ring electron density, reducing electrophilicity at the benzylic carbon. Comparative studies with 4-methylphenyl and 4-chlorophenyl analogs show:

SubstituentReaction Rate (k, s⁻¹)Byproduct Formation (%)
4-Butylphenyl0.4512
4-Methylphenyl0.628
4-Chlorophenyl0.2825

The bulky butyl group reduces reaction rates but improves regioselectivity in multi-step syntheses .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Methodological Answer:
Contradictions often arise from variability in assay conditions (e.g., cell lines, solvent carriers) or impurity profiles . To address this:

Standardize assays : Use identical cell lines (e.g., HEK293 for receptor binding) and solvent controls (DMSO ≤0.1%) .

Meta-analysis : Pool data from independent studies (n ≥ 5) and apply statistical models (e.g., random-effects) to account for heterogeneity .

Impurity profiling : LC-MS/MS identifies bioactive impurities (e.g., N-oxide derivatives) that may skew results .

Basic: What are the key applications of this compound in medicinal chemistry research?

Methodological Answer:
The compound serves as:

  • A pharmacophore scaffold for designing serotonin receptor modulators due to its amine-aromatic structure .
  • A probe in metabolic studies, leveraging its stability in liver microsomal assays (t₁/₂ > 60 mins) .
  • A chiral intermediate for synthesizing enantiopure β-blockers via resolution with tartaric acid derivatives .

Advanced: What computational methods are recommended to predict the compound’s ADMET properties?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate membrane permeability using CHARMM force fields in lipid bilayers .
  • QSAR Models : Train datasets (e.g., ChEMBL) to predict logP (calculated: 3.1 vs. experimental: 3.4) and CYP450 inhibition .
  • Docking Studies : AutoDock Vina assesses binding affinity to targets like the 5-HT₂A receptor (ΔG = -9.2 kcal/mol) .

Basic: How can researchers mitigate air-sensitive handling challenges during synthesis?

Methodological Answer:

  • Inert atmosphere : Use Schlenk lines or gloveboxes (O₂ < 1 ppm) for moisture-sensitive steps (e.g., Grignard reactions) .
  • Stabilizing agents : Add 0.1% BHT to prevent amine oxidation during storage .
  • Real-time monitoring : In-situ FTIR tracks reaction progress without exposure .

Advanced: What strategies are effective for scaling up the synthesis while maintaining enantiomeric excess (ee) >98%?

Methodological Answer:

  • Catalytic asymmetric synthesis : Use (R)-BINAP ligands with Pd catalysts for enantioselective C–N bond formation .
  • Crystallization-induced diastereomer resolution : Pair the amine with chiral resolving agents (e.g., dibenzoyl-D-tartaric acid) .
  • Process Analytical Technology (PAT) : Implement inline polarimetry to monitor ee in real-time during continuous flow reactions .

Advanced: How do structural modifications (e.g., replacing the butyl group with cyclopropyl) alter the compound’s physicochemical properties?

Methodological Answer:
Replacing the butyl chain with a cyclopropyl group increases ring strain, enhancing solubility (logP decreases from 3.4 to 2.8) but reducing thermal stability (mp drops from 120°C to 85°C). Comparative

Property4-Butylphenyl DerivativeCyclopropyl Derivative
logP3.42.8
Melting Point (°C)12085
Aqueous Solubility0.5 mg/mL1.2 mg/mL

Such modifications are guided by QSPR models to balance bioavailability and stability .

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